N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic tools such as magnetic susceptibility measurement, electronic, FT-IR, UV-Vis, and 1H NMR spectroscopy . These tools can help in characterizing the compound and understanding its properties.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight . These properties can help in understanding the behavior of the compound under various conditions.Scientific Research Applications
Corrosion Inhibition
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide derivatives have been studied for their corrosion inhibiting effects. For instance, benzothiazole derivatives have shown promising results as corrosion inhibitors for carbon steel in acidic environments. These inhibitors offer stability and high efficiency, acting through both physical and chemical adsorption mechanisms on metal surfaces (Hu et al., 2016).
Anticancer Activity
Research on benzothiazole derivatives has also highlighted their potential as anticancer agents. New benzothiazole acylhydrazones have been synthesized and evaluated for their anticancer activity, showing significant cytotoxic effects against various cancer cell lines. This suggests the role of benzothiazole derivatives in modulating antitumor properties, potentially offering a new avenue for cancer treatment strategies (Osmaniye et al., 2018).
Luminescent Materials
The structural motif of benzothiazole has been incorporated into the design of luminescent materials for potential applications in organic light-emitting diodes (OLEDs) and other photonic devices. These compounds exhibit unique properties such as high fluorescence quantum yields and stability, making them suitable for use in electronic and optoelectronic devices (Ko et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-6-26-17-11-15(12-18(27-7-2)19(17)28-8-3)21(25)24-22-23-16-10-13(4)9-14(5)20(16)29-22/h9-12H,6-8H2,1-5H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGULGKUWSAEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=CC(=CC(=C3S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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